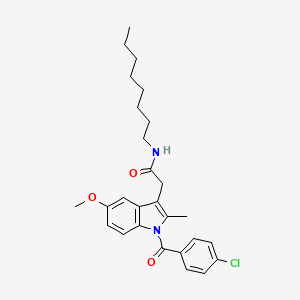

Indomethacin N-octyl amide

Vue d'ensemble

Description

L'indométacine N-octylamide est un puissant inhibiteur non sélectif des enzymes cyclooxygénase-1 et cyclooxygénase-2 . Les enzymes cyclooxygénase sont essentielles pour la conversion de l'acide arachidonique en prostaglandines, qui jouent un rôle important dans divers processus physiologiques et états pathologiques, notamment l'inflammation et le cancer . L'indométacine N-octylamide est un dérivé de l'indométacine, un anti-inflammatoire non stéroïdien bien connu .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'indométacine N-octylamide implique la dérivatisation de l'indométacine. L'indométacine, un acide indole acétique substitué, peut être convertie en dérivés esters ou amides pour améliorer la sélectivité pour la cyclooxygénase-2 . La préparation implique généralement la réaction de l'indométacine avec l'octylamine dans des conditions appropriées pour former la liaison amide .

Méthodes de Production Industrielle : La production industrielle de l'indométacine N-octylamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : L'indométacine N-octylamide subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et Conditions Courants :

Réactions de Substitution : Impliquent généralement des nucléophiles tels que les amines ou les alcools.

Réactions d'Oxydation : Peuvent être réalisées à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de Réduction : Impliquent souvent des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'indométacine N-octylamide peut conduire à la formation d'acides carboxyliques ou de cétones correspondants .

4. Applications de la Recherche Scientifique

L'indométacine N-octylamide a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

L'indométacine N-octylamide exerce ses effets en inhibant l'activité des enzymes cyclooxygénase-1 et cyclooxygénase-2 . Ces enzymes sont responsables de la conversion de l'acide arachidonique en prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur . En inhibant ces enzymes, l'indométacine N-octylamide réduit la production de prostaglandines, soulageant ainsi l'inflammation et la douleur .

Composés Similaires :

Indométacine : Un anti-inflammatoire non stéroïdien avec des effets inhibiteurs similaires sur les enzymes cyclooxygénase.

Diclofénac : Un autre anti-inflammatoire non stéroïdien avec une structure chimique différente mais un mécanisme d'action similaire.

Unicité : L'indométacine N-octylamide est unique en raison de sa sélectivité accrue pour la cyclooxygénase-2 par rapport à l'indométacine . Cette sélectivité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles, car il peut offrir une efficacité accrue et des effets secondaires réduits .

Applications De Recherche Scientifique

Pharmacokinetics

Indomethacin N-octyl amide follows linear pharmacokinetics, where its plasma concentration correlates with the administered dose. The compound demonstrates a half-life that is independent of dosage, indicating consistent pharmacological effects across different concentrations .

Scientific Research Applications

This compound has diverse applications across several scientific fields:

-

Chemistry:

- Utilized as a model compound to study COX enzyme inhibition.

- Aids in the synthesis of selective COX inhibitors.

-

Biology:

- Employed to investigate the role of prostaglandins in various biological processes and disease states.

-

Medicine:

- Explored for therapeutic effects in conditions such as:

- Inflammation

- Cancer

- Pain management

- Explored for therapeutic effects in conditions such as:

- Industry:

Case Studies and Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- Anti-inflammatory Effects:

- Cancer Research:

- Optical Imaging:

Data Table: Biochemical Properties and Inhibition Potency

| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio |

|---|---|---|---|---|

| Indomethacin | COX-1 | 0.67 µM | 0.05 µM | 13.4 |

| This compound | COX-1 | 66 µM | 40 nM | >1000 |

Mécanisme D'action

Indomethacin N-octyl amide exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparaison Avec Des Composés Similaires

Indomethacin: A nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.

Diclofenac: Another nonsteroidal anti-inflammatory drug with a different chemical structure but similar mechanism of action.

Uniqueness: Indomethacin N-octyl amide is unique due to its enhanced selectivity for cyclooxygenase-2 compared to indomethacin . This selectivity makes it a valuable compound for research and potential therapeutic applications, as it may offer improved efficacy and reduced side effects .

Activité Biologique

Indomethacin N-octyl amide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, known for its potent inhibition of cyclooxygenase (COX) enzymes. This compound has garnered attention for its potential therapeutic applications, particularly in managing inflammation and pain, as well as its emerging role in cancer treatment.

- Molecular Formula : C27H33ClN2O

- Molecular Weight : 469.02 g/mol

- Charge : Neutral

This compound functions primarily as a non-selective inhibitor of both COX-1 and COX-2 enzymes. The COX enzymes are crucial for converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The inhibition profile of this compound reveals:

- IC50 Values :

- COX-1 : 66 µM

- COX-2 : 40 nM

This indicates that this compound is approximately 1,650 times more potent against COX-2 compared to COX-1, which is significant for reducing potential gastrointestinal side effects associated with COX-1 inhibition seen in traditional NSAIDs .

Anti-inflammatory Effects

This compound exhibits strong anti-inflammatory properties due to its ability to inhibit COX enzymes. This inhibition leads to decreased levels of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammatory conditions.

Anticancer Potential

Recent studies have highlighted the potential of indomethacin derivatives, including N-octyl amide, in cancer therapy. Research indicates that these compounds can inhibit angiogenesis—the formation of new blood vessels that tumors need to grow—by selectively targeting COX-2 without significantly affecting COX-1. This selectivity may reduce the adverse effects typically associated with non-selective NSAIDs .

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation :

- Antiviral Activity :

- Skin Penetration Studies :

Comparative Analysis

The following table summarizes the biological activity and potency of this compound compared to its parent compound:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Indomethacin | 0.67 | 0.05 | 13.4 |

| This compound | 66 | 40 | 1,650 |

Propriétés

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWILLAXKDUAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.